2-Aminoadamantan-1-ol 2-Aminoadamantan-1-ol
Brand Name: Vulcanchem
CAS No.: 17744-02-4
VCID: VC21009036
InChI: InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2
SMILES: C1C2CC3CC1CC(C2)(C3N)O
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

2-Aminoadamantan-1-ol

CAS No.: 17744-02-4

Cat. No.: VC21009036

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoadamantan-1-ol - 17744-02-4

Specification

CAS No. 17744-02-4
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 2-aminoadamantan-1-ol
Standard InChI InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2
Standard InChI Key PRJMANGDYDEYMM-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3N)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3N)O

Introduction

Chemical Structure and Basic Properties

2-Aminoadamantan-1-ol belongs to the adamantane family, characterized by a rigid tricyclic structure. The compound features two key functional groups: a hydroxyl group at position 1 and an amino group at position 2 of the adamantane cage. This arrangement distinguishes it from other aminohydroxyadamantane isomers such as 3-amino-1-hydroxyadamantane, which has been used in the synthesis of various biologically active compounds .

The molecular structure of 2-aminoadamantan-1-ol can be understood by examining related compounds. For comparison, adamantan-1-ol (C₁₀H₁₆O) has a molecular weight of 152.233 g/mol . The addition of an amino group would increase the molecular weight accordingly. The adamantane core provides a unique three-dimensional scaffold that influences the compound's physical and chemical behaviors.

Physical Properties

Based on comparative analysis with structurally similar compounds, the following physical properties of 2-aminoadamantan-1-ol can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₁₇NOAddition of amino group to adamantan-1-ol
Molecular Weight~167.25 g/molCalculated from molecular formula
Physical StateSolid at room temperatureSimilar to adamantan-1-ol
SolubilityLimited water solubility, improved over adamantanePresence of both hydroxyl and amino groups
Melting PointLikely above 200°CAdamantan-1-ol shows 247°C (sublimation)

The presence of both hydroxyl and amino functional groups would likely enhance the compound's hydrogen bonding capabilities compared to simple adamantane, potentially affecting its solubility in polar solvents and its interaction with biological systems.

Chemical Reactivity

The reactivity of 2-aminoadamantan-1-ol can be predicted based on the behavior of similar compounds containing the adamantane scaffold and similar functional groups.

Hydroxyl Group Reactivity

The hydroxyl group at position 1 would likely demonstrate typical alcohol reactivity, including:

  • Esterification reactions

  • Oxidation to ketones

  • Dehydration under acidic conditions

  • Silylation reactions, as demonstrated with related compounds

The hydroxyl group in adamantane derivatives has been shown to improve metabolic stability compared to the unsubstituted adamantane, as noted in research on AM2-S31N inhibitors: "hydroxyl adamantane is indeed more metabolically stable than adamantane" .

Amino Group Reactivity

The amino group at position 2 would be expected to undergo typical amine reactions:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Reductive amination with carbonyl compounds

  • Formation of Schiff bases

The presence of both functional groups could lead to interesting intramolecular interactions and potential for derivatization at multiple sites.

Metabolic Stability and Pharmacokinetic Properties

Studies on related adamantane derivatives provide insights into the potential metabolic stability of 2-aminoadamantan-1-ol.

Metabolic Pathways

Research on adamantane-containing compounds indicates specific metabolic pathways:

"Amantadine was shown to be metabolized to hydroxyl adamantane in vivo" . This suggests that the hydroxyl group already present in 2-aminoadamantan-1-ol might confer increased metabolic stability.

In studies of AM2-S31N channel inhibitors, researchers found that "the half-life of compound 14 [containing hydroxyl adamantane] in mouse microsomes was increased to 31.5 minutes... This result suggests that hydroxyl adamantane is indeed more metabolically stable than adamantane" .

Comparative Stability Data

Based on research with related compounds, the following comparative stability can be predicted:

Compound TypeMicrosomal Half-lifeReference
Unsubstituted AdamantaneUltra-short (1.0 min)Compound 11 in
Hydroxyl AdamantaneImproved (13.4-31.5 min)Compounds 14 and 15 in
2-Aminoadamantan-1-olPotentially improved over unsubstituted adamantanePredicted based on

The presence of both hydroxyl and amino groups might further affect the metabolic stability of 2-aminoadamantan-1-ol compared to singly functionalized derivatives.

Structure-Activity Relationships

The position of functional groups on the adamantane scaffold significantly impacts biological activity and physicochemical properties.

Impact of Functional Group Position

The specific arrangement of the amino and hydroxyl groups at positions 2 and 1, respectively, distinguishes 2-aminoadamantan-1-ol from isomers such as 3-amino-1-hydroxyadamantane. This positional difference would likely lead to distinct:

  • Three-dimensional orientation in space

  • Hydrogen bonding patterns

  • Binding profiles with biological targets

  • Metabolic pathways

Comparative Analysis with Related Compounds

CompoundKey Structural FeaturesPotential Distinctive Properties
Adamantan-1-olHydroxyl at position 1High melting point (247°C), LogP of 2.16
3-Amino-1-hydroxyadamantaneHydroxyl at 1, amino at 3Used in organosilane synthesis
2-Aminoadamantan-1-olHydroxyl at 1, amino at 2Potentially unique binding profile and reactivity

This comparison highlights how small changes in the position of functional groups can lead to significant differences in properties and applications.

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